(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the cyclohexyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide typically involves the following steps:
Preparation of 4,4-difluorocyclohexylamine: This can be achieved by the fluorination of cyclohexylamine using a fluorinating agent such as Selectfluor.
Synthesis of 3-(2-fluorophenyl)acrylic acid: This involves the Heck reaction between 2-fluoroiodobenzene and acrylic acid.
Formation of the amide bond: The final step involves the coupling of 4,4-difluorocyclohexylamine with 3-(2-fluorophenyl)acrylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxides.
Reduction: Reduction of the double bond in the acrylamide moiety can yield the corresponding saturated amide.
Substitution: The fluorine atoms on the cyclohexyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
- (E)-N-(4-fluorocyclohexyl)-3-(2-fluorophenyl)acrylamide
- (E)-N-(4,4-difluorocyclohexyl)-3-phenylacrylamide
- (E)-N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)acrylamide
Comparison:
- Uniqueness: The presence of multiple fluorine atoms in (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide distinguishes it from other similar compounds. This can influence its chemical reactivity, biological activity, and physical properties.
- Chemical Reactivity: The specific positioning of fluorine atoms can affect the compound’s reactivity in substitution and addition reactions.
- Biological Activity: Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to higher potency and selectivity.
Properties
IUPAC Name |
(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMAJZTSCEJDB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.